
1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene
Overview
Description
1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene is a chlorinated aromatic compound that contains methoxy groups and a chloromethyl group attached to a benzene ring. This structure is related to various other chloro- and dimethoxy-substituted benzene derivatives that have been studied for their chemical and physical properties, as well as their potential applications in various fields such as catalysis, material science, and organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves halogenation, magnesiation, or other substitution reactions. For example, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride, suggesting that similar strategies could be applied to synthesize the compound . Additionally, the synthesis of 1,2-dimethoxybenzene from chloromethane and pyrocatechol indicates that halogenated methoxybenzenes can be prepared through careful selection of reactants and reaction conditions10.
Molecular Structure Analysis
The molecular structure of chloro- and dimethoxy-substituted benzenes has been extensively studied. For instance, the crystal and molecular structure of 1,4-dimethoxybenzene was determined using X-ray crystallography, revealing the orientation of the methoxy groups and bond lengths within the benzene ring . Similarly, the molecular structure of 1,3-dimethoxybenzene was investigated by gas-phase electron diffraction and quantum chemical calculations, providing insights into the conformational properties of such compounds . These studies suggest that the molecular structure of this compound would likely exhibit interesting conformational characteristics due to the presence of both electron-donating and electron-withdrawing substituents.
Chemical Reactions Analysis
The reactivity of chloro- and dimethoxy-substituted benzenes has been explored in various chemical reactions. For example, 2-Chloro-1,4-dimethoxybenzene was found to form a cation radical during oxidation by lignin peroxidase, leading to the formation of chloroquinones and dimers . This indicates that the presence of chloro and methoxy groups can significantly influence the redox behavior of the benzene ring. Additionally, the use of 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) as a derivatization reagent for aromatic aldehydes demonstrates the potential for such compounds to participate in selective chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and dimethoxy-substituted benzenes are influenced by their substituents. For instance, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde was identified as an efficient fluorescent waveguide due to its rigid structure and intramolecular hydrogen bonding . This suggests that this compound may also exhibit unique optical properties. Furthermore, the study of 2-Chloro-1,4-dimethoxybenzene as a catalytic cofactor for the oxidation of anisyl alcohol by lignin peroxidase highlights the potential catalytic applications of such compounds .
Scientific Research Applications
1. Polymerization Catalyst
1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene has been utilized in polymerization processes. Tagle et al. (1984) explored the use of 1,4-bis(chloromethylene)-2,5-dimethoxybenzene in the formation of polyethers through phase transfer catalysis, demonstrating the compound's effectiveness as a catalyst and its influence on molecular weights and yields of the resulting polymers (Tagle, Diaz, & Muñoz, 1984).
2. Synthesis of Chemical Compounds
This compound plays a significant role in the synthesis of various chemical entities. For example, Amiri-Attou et al. (2008) reported the use of chloromethyl-dimethoxybenzenes in a photoinduced electron transfer reaction, leading to the production of benzyl benzoates (Amiri-Attou, Terme, Médebielle, & Vanelle, 2008).
3. Intermediate in Organic Synthesis
The compound has been employed as an intermediate in organic synthesis. Wada et al. (1992) used similar dimethoxybenzene derivatives to prepare various halo-dimethoxybenzenes, illustrating its utility in synthesizing more complex molecules (Wada, Wakamori, Hiraiwa, & Erabi, 1992).
4. Catalytic Cofactor
In the field of enzymology, 2-Chloro-1,4-dimethoxybenzene (a related compound) has been identified as a catalytic cofactor superior to other substrates for certain enzymatic reactions. Teunissen and Field (1998) discovered its role in the oxidation of anisyl alcohol by lignin peroxidase, demonstrating the compound's potential in biochemical applications (Teunissen & Field, 1998).
5. Material Science Applications
The compound's derivatives have found application in material science. Xiong et al. (2019) synthesized carbazole-based porous organic polymers using 1,4-bis(chloromethyl)-benzene, showcasing its role in creating materials with unique morphologies and high surface areas, suitable for environmental applications like iodine vapor adsorption (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).
properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGPAIZCNKGNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304958 | |
| Record name | 1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21112-39-0 | |
| Record name | Benzene, 1-chloro-4-(chloromethyl)-2,5-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21112-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 168506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168506 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



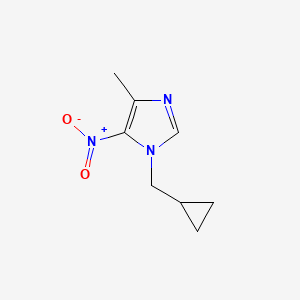
![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)

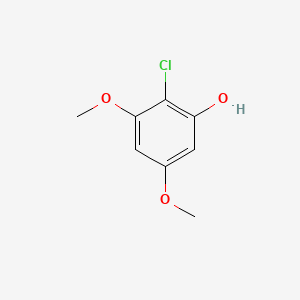

![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)
![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)
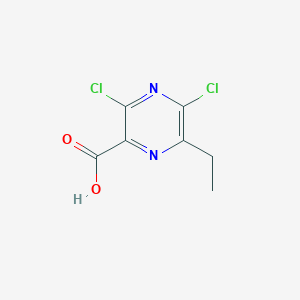

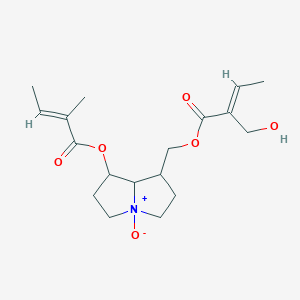


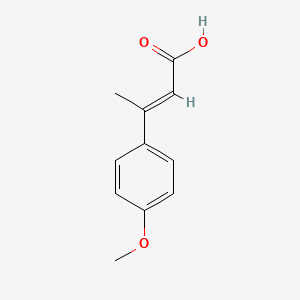
![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)